molecular formula C12H13NO2 B7637558 3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopentane]-3-one

3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopentane]-3-one

Cat. No.: B7637558
M. Wt: 203.24 g/mol
InChI Key: OFCMGUBYJRDPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclopentane]-3-one is a heterocyclic compound that features a spiro linkage between a benzoxazine ring and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclopentane]-3-one typically involves the condensation of o-aminobenzyl alcohols with cyclopentanone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the spiro compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

While specific industrial production methods for 3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclopentane]-3-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclopentane]-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The benzoxazine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted benzoxazine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclopentane]-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structural properties make it a candidate for use in materials science and polymer chemistry.

Mechanism of Action

The mechanism of action of 3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclopentane]-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]
  • 3,4-Dihydrospiro[1,4-benzoxazine-2,4’-oxane]
  • 3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclopropane]

Uniqueness

3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclopentane]-3-one is unique due to its specific spiro linkage and the presence of both a benzoxazine ring and a cyclopentane ring. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

spiro[4H-1,4-benzoxazine-2,1'-cyclopentane]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-12(7-3-4-8-12)15-10-6-2-1-5-9(10)13-11/h1-2,5-6H,3-4,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCMGUBYJRDPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367920-58-8
Record name 3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopentan]-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.